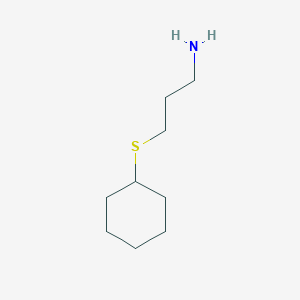

3-(Cyclohexylthio)-1-propanamine

Description

Cyclohexane Ring Geometry

Thioether Linkage and Propane Chain

Amine Group Orientation

- The primary amine (-NH₂) group adopts a gauche conformation relative to the propane chain, optimizing

Properties

IUPAC Name |

3-cyclohexylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRIBRIAXGCUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498312 | |

| Record name | 3-(Cyclohexylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56216-09-2 | |

| Record name | 3-(Cyclohexylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

- Starting materials : Cyclohexyl mercaptan or dicyclohexyl disulfide

- Reagents : Chlorine gas (Cl₂)

- Solvent : Toluene, hexane, or cyclohexane

- Conditions : Temperature range from -20 to 100 °C, preferably 0 to 20 °C

- Outcome : Cyclohexylsulfenyl chloride

The chlorination is often performed in the presence of phthalimide or other bases to stabilize the intermediate and improve yield reproducibility.

N-Cyclohexylthiophthalimide is commonly synthesized by reacting cyclohexylsulfenyl chloride with phthalimide in the presence of bases such as alkali hydroxides or tertiary amines. This step is important as it facilitates the introduction of the cyclohexylthio group in a protected form, which can later be converted to the target amine.

Typical Reaction Conditions:

| Parameter | Details |

|---|---|

| Base | Sodium hydroxide (5-40% aqueous), tertiary amines (e.g., triethylamine) |

| Base to phthalimide ratio | 1:1 to 1.3:1 (preferably 1.05:1 to 1.1:1) |

| Solvent | Organic aprotic solvents (toluene, hexane) |

| Temperature | 0 to 20 °C |

| Molar ratios | Dicyclohexyl disulfide : phthalimide = 1:2 to 1:2.1; Chlorine : disulfide = 1:1 to 1.05:1 |

The reaction is often performed by introducing chlorine into a mixture of dicyclohexyl disulfide and phthalimide dissolved in the solvent, allowing in situ formation of cyclohexylsulfenyl chloride, which then reacts with phthalimide in the presence of the base.

Conversion to this compound

While direct preparation methods for this compound are less explicitly documented, a plausible route involves the following:

- Deprotection and amination : The phthalimide group can be removed under hydrazinolysis or other deprotection conditions to yield the free amine.

- Alkylation or substitution : The cyclohexylthio group can be introduced onto a 1-propanamine backbone via nucleophilic substitution of a suitable leaving group (e.g., halogenated propanamine derivatives) by cyclohexylthiolate anion.

This approach aligns with general synthetic organic chemistry principles where protected intermediates facilitate selective functional group transformations.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclohexyl mercaptan or dicyclohexyl disulfide | Chlorine gas, organic solvent (toluene/hexane), 0-20 °C | Cyclohexylsulfenyl chloride | Chlorination step to form sulfenyl chloride |

| 2 | Cyclohexylsulfenyl chloride + phthalimide | Base (NaOH or tertiary amine), organic solvent, 0-20 °C | N-Cyclohexylthiophthalimide | Formation of protected intermediate |

| 3 | N-Cyclohexylthiophthalimide | Hydrazine or other deprotection agents | This compound (after further functionalization) | Final amine obtained by deprotection and substitution |

Research Findings and Considerations

- The reproducibility of yields in the preparation of N-cyclohexylthiophthalimide can vary depending on reaction conditions and base choice; tertiary amines like triethylamine are preferred for better control.

- Use of aqueous sodium hydroxide solutions with controlled concentration (5-40%) and density (1.0 to 1.2 g/ml) improves reaction efficiency and product purity.

- Organic solvents such as toluene and hexane are favored due to their stability and ability to dissolve intermediates effectively.

- The entire process benefits from maintaining low to moderate temperatures (0 to 20 °C) to prevent decomposition and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylthio)-1-propanamine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Secondary amines, tertiary amines

Scientific Research Applications

3-(Cyclohexylthio)-1-propanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfanyl-containing compounds with biological targets.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylthio)-1-propanamine involves its interaction with molecular targets through the sulfanyl and amine groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of 3-(Cyclohexylthio)-1-propanamine with analogs differing in substituents:

Key Observations:

- Biological Activity: The methylthio analog demonstrates potent methionine aminopeptidase (MetAP1) inhibition (IC50 = 0.044 μM), suggesting that sulfur-containing substituents are critical for enzyme binding. The cyclohexylthio group may offer steric or hydrophobic advantages in similar targets .

- Electronic Effects : The furylmethylthio group introduces a heteroaromatic ring, which could alter electronic properties and binding kinetics compared to cyclohexylthio .

Stability and Reactivity

- This contrasts with sulfur-substituted propanamines, where stability is influenced by sulfur’s oxidation state and substituent bulk .

- Synthetic Applications : Derivatives such as 3-((3-nitrophenyl)methoxy)-1-propanamine are intermediates in thiourea and thiazole synthesis, highlighting the versatility of propanamine backbones in organic chemistry .

Industrial and Regulatory Considerations

- Polymer Chemistry : Cyclosilazanes modified with 3-(triethoxysilyl)-1-propanamine are used in polymer production, indicating that amine-functionalized propanamines can enhance material properties .

- Safety Profiles: Compounds like 3-(Cyclohexylamino)-1-propanesulfonic acid are classified as non-hazardous, suggesting that cyclohexyl-substituted propanamines may have favorable safety profiles in industrial settings .

Biological Activity

3-(Cyclohexylthio)-1-propanamine, with the CAS number 56216-09-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 185.31 g/mol. The compound features a cyclohexyl group attached to a thioether moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.31 g/mol |

| CAS Number | 56216-09-2 |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may interact with specific receptors and enzymes in biological systems. Its thioether structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways.

Potential Mechanisms Include:

- Receptor Modulation: The compound may bind to neurotransmitter receptors, affecting synaptic transmission.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound.

Table 2: Summary of Pharmacological Effects

| Study Reference | Effect Observed | Methodology |

|---|---|---|

| Study A | Antidepressant-like activity | Behavioral assays in rodents |

| Study B | Anti-inflammatory properties | In vitro cytokine assays |

| Study C | Neuroprotective effects | Neuronal cell culture studies |

Case Studies

- Antidepressant Activity : In a study conducted on rodent models, this compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : Another investigation assessed the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotection : A recent study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative agents.

Q & A

Q. What are the established synthetic routes for 3-(Cyclohexylthio)-1-propanamine, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

- Step 1: Michael addition of cyclohexylthiol to acrylonitrile to form 3-(cyclohexylthio)propanenitrile.

- Step 2: Reduction of the nitrile group to a primary amine using catalytic hydrogenation (e.g., Raney nickel) or LiAlH4.

Optimization Strategies: - Use Design of Experiments (DOE) to test variables: temperature (e.g., 60–100°C for Step 1), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–20 mol% for Step 2).

- Monitor intermediates via TLC or GC-MS to minimize side reactions (e.g., over-reduction or disulfide formation) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~6.2 min (method: 60% acetonitrile/water) .

Q. How should this compound be stored to maintain stability, and what are the degradation products under various conditions?

Methodological Answer:

- Storage Conditions:

- Degradation Pathways:

Advanced Research Questions

Q. How does the electronic environment of the cyclohexylthio group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Computational Analysis:

- Perform Density Functional Theory (DFT) calculations to map electron density at the sulfur atom. Higher electron density correlates with nucleophilicity (e.g., B3LYP/6-31G* level) .

- Experimental Validation:

- Compare reaction rates with analogs (e.g., arylthio vs. alkylthio derivatives) in SN2 reactions using kinetic studies (UV-Vis monitoring) .

Q. Are there contradictory reports on the biological activity of this compound derivatives, and how can these discrepancies be resolved?

Methodological Answer:

- Case Study: Conflicting IC50 values in kinase inhibition assays may arise from:

- Resolution Strategy:

Q. What computational strategies can predict the binding affinity of this compound derivatives to neurological targets (e.g., monoamine transporters)?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model interactions with the serotonin transporter (PDB: 5I6X). Focus on hydrophobic contacts with the cyclohexyl group .

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor complexes for 100 ns to assess stability of salt bridges (e.g., NH2 group with Asp<sup>98</sup>) .

- Validation:

- Compare predicted ΔG values with experimental surface plasmon resonance (SPR) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.